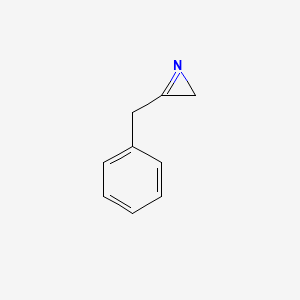

3-Benzyl-2H-azirine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-benzyl-2H-azirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXFOHGTBYBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671926 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-44-9 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3-benzyl-2h-azirine and Derivatives

Regioselective and Stereoselective Synthesis Strategies

The synthesis of 2H-azirines, particularly those with controlled stereochemistry, has been a significant area of research. Several methodologies have been developed to efficiently assemble these strained heterocycles, often leveraging the reactivity of specific functional groups or employing sophisticated catalytic systems.

Neber Rearrangement and its Modern Asymmetric Variants

The Neber rearrangement, a classical method for azirine synthesis, typically involves the base-mediated rearrangement of ketoxime derivatives, often O-sulfonated or O-acylated, to form 2H-azirines researchgate.netresearchgate.netresearchgate.net. This transformation proceeds through an intermediate nitrene or nitrenoid species. Modern advancements have refined this approach, enabling the synthesis of trifluoromethyl-substituted azirines from aryl/alkyl-2,2,2-trifluoroethylketoximes using bases like triethylamine researchgate.net. Furthermore, the development of asymmetric variants has been crucial for accessing enantiomerically enriched azirines. Organocatalytic approaches, employing chiral thioureas or other bifunctional catalysts, have demonstrated success in the enantioselective Neber reaction of β-ketoxime sulfonates, yielding 2H-azirine carboxylic esters with high enantiomeric excess (ee) nih.gov. Similarly, chiral spirooxindole 2H-azirines have been synthesized through organocatalytic asymmetric Neber reactions of isatin ketoximes rsc.org. These asymmetric methodologies are vital for controlling the stereochemistry at the azirine ring, which is critical for subsequent stereoselective transformations.

Photochemical and Thermal Isomerization Routes

Photochemical and thermal methods offer powerful pathways to 2H-azirines, often involving the rearrangement or decomposition of readily available precursors. Isoxazoles, for instance, are known to undergo photochemical isomerization to oxazoles via 2H-azirine intermediates, a process initiated by N-O bond cleavage to form vinylnitrene diradicals, which then cyclize aip.orgacs.org. This pathway is particularly relevant for generating strained 2H-azirines from isoxazole-5(4H)-ones through energy transfer (EnT)-catalyzed ring opening and decarboxylation acs.org.

Vinyl azides are another pivotal class of precursors, readily undergoing thermolysis or photolysis to yield 2H-azirines, typically via vinyl nitrene intermediates rsc.orgresearchgate.netnih.govresearchgate.net. The seminal work by Smolinsky in 1961 demonstrated the pyrolysis of α-phenyl vinyl azide to produce 2-phenylazirine nih.gov. These methods are often high-yielding and can be applied to synthesize various substituted azirines, including those with aryl substituents, which are precursors to the 3-benzyl-2H-azirine scaffold. Thermal isomerization of 2-vinylaziridines has also been studied, with the product distribution depending on the substituents present cdnsciencepub.com.

Decomposition of Vinyl Azides and Related Precursors

The decomposition of vinyl azides remains a cornerstone in 2H-azirine synthesis researchgate.netresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netscispace.comresearchgate.net. This process can occur via thermolysis or photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive vinyl nitrene intermediates rsc.orgresearchgate.net. These vinyl nitrenes can then undergo intramolecular cyclization to form the strained three-membered 2H-azirine ring rsc.org. Alternatively, vinyl azides can directly decompose with simultaneous ring closure rsc.org. The versatility of vinyl azides allows for the introduction of various substituents, making them ideal precursors for synthesizing a diverse range of 2H-azirines, including phenyl-substituted analogues relevant to this compound. Metal-catalyzed decomposition pathways, for instance, can lead to iminyl metal radicals or iminyl metal complexes, which further participate in heterocycle formation rsc.orgnih.gov.

Oxidative Cyclization of Enamines and Analogous Pathways

The oxidative cyclization of enamines represents a direct and often mild route to 2H-azirines researchgate.netresearchgate.netorganic-chemistry.orgacs.orgresearchgate.netacs.org. This methodology typically involves the use of oxidants such as molecular iodine (I₂) or hypervalent iodine reagents like phenyliodine(III) diacetate (PhIO) organic-chemistry.orgresearchgate.netacs.org. The iodine-mediated oxidative cyclization of enamines is particularly attractive due to its transition metal-free nature, mild reaction conditions, and scalability researchgate.net. For instance, enamines can be converted to 2H-azirines through reactions with PhIO in trifluoroethanol, involving an initial oxidative trifluoroethoxylation followed by azirination acs.org. These methods provide efficient access to various 2H-azirine derivatives, including those bearing aryl substituents.

Ring Contraction Reactions of Isoxazoles and Oxazaphospholes

Ring contraction of five-membered heterocycles, such as isoxazoles and oxazaphospholes, is a well-established strategy for synthesizing 2H-azirines researchgate.netresearchgate.netaip.orgacs.orgresearchgate.netdiva-portal.orgufl.eduresearchgate.netnih.gov. Thermal or photochemical treatment of isoxazoles can lead to ring contraction, often via vinylnitrene intermediates, forming azirines aip.orgufl.edu. Metal catalysis has significantly advanced this area, with iron(II) salts catalyzing the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, which are versatile intermediates for further functionalization ufl.edumdpi.com. Rhodium and iridium catalysts have also been employed for the ring contraction of isoxazoles and isoxazolones, respectively, often involving decarboxylation steps to yield 2H-azirines acs.orgnih.govnih.gov. For example, iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones provides an efficient and environmentally benign route to 2H-azirines nih.gov. These methods are particularly useful for preparing azirine-2-carboxylic acid derivatives.

Radical Addition and Cyclization Approaches Involving Alkynes

Radical chemistry, often in conjunction with alkynes, offers alternative pathways for constructing the azirine ring researchgate.netresearchgate.netnih.govmdpi.com. While many radical reactions involving alkynes and azirines focus on the transformations of azirines (e.g., cycloadditions with alkynes to form pyrroles thieme-connect.comresearchgate.net), some strategies utilize alkynes as components in radical cyclization sequences that lead to azirine formation. For instance, general radical addition and cyclization approaches involving alkynes are recognized as methods for azirine synthesis researchgate.net. These methods often involve the generation of radical intermediates that undergo intramolecular cyclization to form the strained three-membered ring.

Compound List

this compound

2H-azirine

3-Aryl-2H-azirine

2-Phenylazirine

Trifluoromethyl-substituted azirines

2H-azirine-2-carboxylic acid derivatives

2H-azirine-2-carbonyl chlorides

2H-azirine-2-carboxylates

2H-azirine-2-carboxamides

2H-azirine-2-carbonyl azides

3-Amino-2H-azirines

N-unprotected α-halo amino acid

3-Phenyl-2H-azirine

2,3-Diphenyl-2H-azirine

2-Methyl-3-phenyl-2H-azirine

2,3-Dipropyl-2H-azirine

9-Azabicyclo[6.1.0]non-1-ene

3-tert-Butyl-2-(methylthio)-2-(methylsulfonyl)-2H-azirine

2-Aryl-2H-azirines

2-Halo-2H-azirine-2-carboxylic acid esters

2-Halo-2H-azirine-2-carboxylic acid amides

5-Chloroisoxazoles

Isoxazole-5(4H)-ones

Vinyl azides

α-Phenyl vinyl azide

Enamines

Isoxazoles

Oxazaphospholes

Ketoximes

β-Ketoxime sulfonates

3-O-sulfonyl ketoxime

Isatin ketoxime

Spirooxindole 2H-azirines

Vinyl nitrenes

Iminyl radicals

Iminyl metal complexes

Nitrile ylides

Ketene imines

3-Oxazolines

Pyrroles

Indoles

Pyrazoles

Imidazoles

Thiazoles

Triazoles

Pyridines

Quinolines

Isoquinolines

Imidazo[1,2-a]pyridines

Piperidines

Pyrrolidines

Cyclopentanones

Pyrrolones

Pyrimidine-4,6-dicarboxylates

1,3-Diazabicyclo[3.1.0]hex-3-enes

Metal-Catalyzed Synthetic Procedures

Metal catalysis plays a pivotal role in enabling efficient and selective transformations for the synthesis of azirines. Various transition metals have been employed to catalyze reactions that lead to the formation of the 2H-azirine ring system or its functionalization.

Copper-Catalyzed Reactions

Copper catalysis has emerged as a versatile tool for azirine synthesis. One notable approach involves the combination of copper and photoredox catalysts for the selective imination of unactivated C-H bonds. This method traps iminyl radicals with copper ions, leading to high-valent Cu(III) imine intermediates that form nitrenes and subsequently furnish 2H-azirines organic-chemistry.org. Furthermore, copper catalysts, often in conjunction with other metals or ligands, are utilized in various annulation and addition reactions involving azirines. For instance, a copper-catalyzed annulation of 3-aryl-2H-azirines with 2-naphthols has been reported for the synthesis of benzo[e]indoles, proceeding through dearomatic nucleophilic ring opening of the azirine acs.org. Additionally, chiral copper catalysts have been employed for the enantioselective addition of silicon nucleophiles to 3-substituted 2H-azirines, yielding C-silylated, unprotected aziridines with high enantioselectivity nih.gov.

Rhodium-Catalyzed Rearrangements

Rhodium catalysis is particularly effective for the rearrangement of precursors to form 2H-azirines. An efficient rhodium-catalyzed rearrangement of α-oximino ketenes, derived from α-diazo oxime ethers, provides 2H-azirines bearing quaternary centers. These azirines can subsequently rearrange to highly substituted pyrroles in excellent yields organic-chemistry.orgorganic-chemistry.orgnih.gov. This methodology offers a robust platform for the efficient synthesis of both 2H-azirines and pyrroles, demonstrating broad substrate scope and tolerance to various substituents organic-chemistry.orgnih.govthieme-connect.com. Rhodium catalysts are also implicated in the synthesis of azirine-2-carboxylates from non-halogenated 5-alkoxyisoxazoles organic-chemistry.org.

Iron-Catalyzed C-H Acylation

Iron catalysis has been explored for the functionalization of azirines. Specifically, iron-catalyzed C(sp³)-H acyloxylation of aryl-2H-azirines using hypervalent iodine(III) reagents has been developed, providing a rapid access to monoacyloxylated 3-aryl-2H-azirines in moderate to good yields organic-chemistry.orgacs.org. While this method focuses on functionalizing existing azirine rings, it highlights the utility of iron in transformations involving these heterocycles. Iron catalysts are also employed in other reactions involving azirines, such as the synthesis of 2,3-disubstituted indoles via FeCl₂-catalyzed amination of aromatic C-H bonds through ring opening of 2H-azirines acs.org.

Palladium-Catalyzed Complexation and Transformations

Palladium catalysis is widely applied in the synthesis and transformations of azirines. Palladium-catalyzed C(sp³)-H activation has been utilized in continuous-flow synthesis of aziridines, which can be coupled with ring-opening reactions to yield functionalized aliphatic amines nih.govresearchgate.net. Furthermore, palladium catalysis facilitates the synthesis of polysubstituted pyrazoles through ring-opening reactions of 2H-azirines with hydrazones organic-chemistry.orgthieme-connect.com. This reaction typically employs Pd(OAc)₂ as the catalyst, often with additives like CsF and K₂S₂O₈, to achieve good yields and broad substrate scope organic-chemistry.orgthieme-connect.com. Palladium also plays a role in cross-coupling strategies involving aziridines as C(sp³) precursors, enabling the formation of new C-C, C-Si, and C-B bonds thieme-connect.comscilit.com.

Synergistic Bimetallic Catalysis for Aziridine Derivatives

Synergistic bimetallic catalysis, combining the actions of two different metal catalysts, offers enhanced reaction control and versatility. In 2021, a synergistic bimetallic catalytic approach was reported for the synthesis of various N-heterocycles, including 3-benzazepinones and dihydropyridinones, through formal cross-dimerization reactions involving three-membered aza-heterocycles and ring ketones mdpi.comresearchgate.netmdpi.com. While this specifically mentions aziridine derivatives, the underlying principle of synergistic catalysis is highly relevant for complex transformations involving strained nitrogen heterocycles. Palladium and Lewis acid catalysis have been used in such synergistic systems to promote distinct reaction pathways for heterocycle synthesis mdpi.comresearchgate.net.

Organocatalytic and Metal-Free Approaches

Beyond metal catalysis, organocatalytic and metal-free methods provide environmentally friendly and often highly selective routes to azirines and their derivatives.

Organocatalysis has been successfully applied to the enantioselective desymmetrization of meso-aziridines and meso-epoxides. This approach utilizes chiral organic molecules as catalysts to achieve the modification of molecules, leading to chiral products from achiral substrates rsc.orgbeilstein-journals.org. While much of the focus in organocatalysis for aziridines has been on their ring-opening, the development of organocatalytic methods for aziridine synthesis is an active area. For example, organocatalytic asymmetric Neber reactions have been reported for the synthesis of 2H-azirine carboxylic esters skbu.ac.in.

Metal-free approaches also offer efficient pathways. For instance, a facile and practical oxidative cyclization reaction of enamines to 2H-azirines can be mediated by molecular iodine under mild conditions, providing an efficient and scalable route organic-chemistry.org. Furthermore, a metal-free tandem reaction of ester-functionalized aziridines with carboxylic acids, promoted by DBU, leads to 3-methyleneisoindolin-1-one products via ring opening, lactamization, and elimination acs.org. Another metal-free strategy involves the use of ammonium persulfate for the ring opening of aziridines with halogenated alcohols, leading to morpholine derivatives beilstein-journals.org.

Compound List

Advanced Chemical Transformations and Synthetic Applications of 3-benzyl-2h-azirine

Cycloaddition Reactions and Heterocycle Synthesis

The cycloaddition reactions involving 2H-azirines, including 3-benzyl-2H-azirine, are powerful tools for constructing various nitrogen-containing heterocycles. These reactions often proceed via ring-opening mechanisms, generating reactive intermediates such as azomethine ylides or nitrile ylides, which then participate in concerted or stepwise cycloaddition pathways. The specific reaction partner and catalytic conditions dictate the outcome, leading to diverse heterocyclic scaffolds.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a prominent class of transformations involving 2H-azirines. In these reactions, the azirine, acting as a three-atom component, reacts with a two-atom component (a 1,3-dipole or its equivalent) to form a five-membered ring. This approach is highly atom-economical and offers a direct route to complex molecular architectures.

2H-Azirines can undergo [3+2] cycloaddition reactions with quinones, often under visible light irradiation and in the presence of a photocatalyst. This methodology provides access to fused heterocycles, such as benzo[f]isoindole-4,9-diones. The reaction typically involves a tandem [3+2] cyclization followed by oxidative aromatization, often utilizing molecular oxygen. Research has shown that this process can be efficient, yielding the desired scaffolds under mild conditions. researchgate.netresearchgate.netbohrium.comuzh.ch

The cycloaddition of 2H-azirines with alkynes is a well-established route to pyrrole derivatives. These reactions can be photocatalyzed, providing a metal-free and regioselective pathway. The mechanism often involves the photoinduced single-electron oxidation of the 2H-azirine, leading to ring opening and the formation of azomethine ylides or related radical species, which then add to the alkyne. This process can yield highly substituted pyrroles, with some applications demonstrating the synthesis of drug analogues. nih.govthieme-connect.comthieme-connect.combeilstein-journals.orggpgcpurola.ac.in

Visible-light-promoted [3+2] cycloaddition reactions between 2H-azirines and nitrosoarenes have been developed, leading to the synthesis of 2,5-dihydro-1,2,4-oxadiazole derivatives. These reactions utilize organic dye photocatalysts and employ nitrosoarenes as efficient radical acceptors. The process is considered green and effective for constructing these biologically relevant heterocyclic systems. researchgate.netresearchgate.netnih.gov

The reaction of 2H-azirines with cyclic β-ketoacids, catalyzed by iron(III), offers a route to pyrrole derivatives through a formal [3+2] cycloaddition. This transformation involves a decarboxylative process, where the β-ketoacid acts as an enolate equivalent, coupling with the azirine. This method has been shown to be effective for synthesizing various substituted and fused pyrrole structures in moderate to excellent yields, and can be performed on a gram scale with low catalyst loading. nih.govresearchgate.netmdpi.comrsc.orgacs.orgbeilstein-journals.orgsemanticscholar.org

2H-Azirines can participate in [3+2] cycloaddition reactions with isocyanides, often mediated by Lewis acids such as ZnCl2. These reactions can be part of multicomponent reactions, such as the Joullié–Ugi reaction, leading to the formation of highly functionalized N-acylaziridine-2-carboxamide derivatives. The protocol allows for diastereoselective synthesis and has been extended to include phosphorylated azirines, yielding N-acylaziridine phosphonates. researchgate.netcore.ac.ukmdpi.comacs.orgacs.org

Table 1: Representative [3+2] Cycloaddition Reactions of 2H-Azirines

| Reaction Partner | Catalyst/Conditions | Product Class | Key Features | References |

| Quinones | Visible light, photocatalyst | Benzo[f]isoindole-4,9-diones | Tandem [3+2] cyclization/oxidative aromatization, mild conditions, molecular oxygen used. | researchgate.netresearchgate.netuzh.ch |

| Activated Alkynes | Visible light, photocatalyst (metal-free) | Pyrroles | Redox-neutral, regioselective, metal-free route to highly substituted pyrroles. | thieme-connect.combeilstein-journals.orggpgcpurola.ac.in |

| Nitrosoarenes | Visible light, organic dye photocatalyst | 2,5-Dihydro-1,2,4-oxadiazoles | Green method, nitrosoarenes as radical acceptors. | researchgate.netnih.gov |

| Cyclic β-Ketoacids | Fe(III) catalyst | Pyrroles | Decarboxylative cycloaddition, formation of substituted and fused pyrroles, gram-scale synthesis possible. | nih.govresearchgate.netmdpi.comrsc.org |

| Isocyanides | ZnCl2 catalyst (Joullié–Ugi reaction) | N-Acylaziridine-2-carboxamides, N-acylaziridine phosphonates | Diastereoselective synthesis, multicomponent reaction, access to diverse functionalized derivatives. | core.ac.ukmdpi.comacs.org |

Compound List:

this compound

2H-Azirine

3-Aryl-2H-azirine

3-Phenyl-2H-azirine

2,3-Diphenyl-2H-azirine

2-Methyl-3-phenyl-2H-azirine

3-Alkyl-2H-azirine

3-Carboxyl-2H-azirine

Benzyl 2H-azirine-3-carboxylate

3-Aryl-2H-azirine-2-carboxylate

3-Amino-2H-azirine

3-Amino-2-benzyl-2-phenyl-2H-azirine

2H-Azirine-2-carboxylic acid derivatives

Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate

3-Aryl-2H-azirine-2,2-dicarboxylic acids

3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides

3-Aryl-5-chloroisoxazole-4-carbonyl chlorides

Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate

Vinyl azides

Quinones

Alkynes

Nitrosoarenes

Cyclic β-Ketoacids

Isocyanides

Enones

Chalcones

1,4-Benzoquinones

1,4-Naphthoquinones

Enols

Cyclic diazo compounds

Fulvenes

N-Benzylmaleimide

Tetramic acids

Tetronic acids

Thiotetronic acids

Cyclopentadiene

Cyclohexa-1,3-diene

2,3-Dimethylbuta-1,3-diene

Danishefsky's diene

Nitroalkenes

Arynes

2,4,6-Triarylpyrylium salts

Huisgen Zwitterions

Azodicarboxylates

Phosphines

Carboxylic acids

Aldehydes

Nitriles

Imines

Azidoquinones

Amines

1,2,4-Oxadiazoles

Pyrrolidines

Imidazoles

1,4-Benzodiazepines

Pyrimidines

1,2,4-Triazines

With Dienes (e.g., Cyclopentadiene, Furans)

Ring Expansion Reactions to N-Heterocycles

Synthesis of Imidazolesntu.edu.sgresearchgate.net

Research indicates that 2H-azirines, including derivatives like this compound, can participate in reactions leading to imidazole formation. Specifically, the dimerization of azirines promoted by Lewis acids, such as FeCl₂, has been reported to yield 2H-imidazoles or 3,5-disubstituted pyridazines. This process is thought to involve an azirine intermediate with a radical structure.

Table 1: Formation of Imidazoles from Azirine Dimerization

| Reactant (Azirine) | Catalyst | Product Class | Notes | Citation |

| 3-Substituted 2H-azirines | FeCl₂ | 2H-Imidazoles | Dimerization reaction | ntu.edu.sg |

Formation of 1,4-Diazepine Derivativesntu.edu.sgresearchgate.net

While direct synthesis of 1,4-diazepine derivatives from this compound is not extensively detailed in the provided search results, related azirine chemistry suggests potential pathways. For instance, reactions involving azirines with nucleophiles can lead to ring-opening and subsequent cyclization. In some cases, reactions of phenyl-2-methyl-3-azirine have been noted to produce diazepinones, implying that similar transformations might be achievable with other substituted 2H-azirines under specific conditions.

Pyrimidine Synthesis and Derivatizationresearchgate.netuzh.ch

The provided literature does not directly detail the synthesis of pyrimidines from this compound. However, broader research on nitrogen-containing heterocycles indicates that azirines can serve as precursors in complex synthetic routes. For example, pyrimidine derivatives have been synthesized through Michael addition reactions involving nitroalkenes and pyrimidines, followed by subsequent transformations. While not a direct application of this compound, this highlights the potential for azirine chemistry to be integrated into pyrimidine synthesis pathways.

Morpholine Derivatives

Information regarding the direct synthesis of morpholine derivatives specifically from this compound is not explicitly present in the search results. However, azirines are known to undergo various ring-opening and cycloaddition reactions that can lead to diverse heterocyclic structures. The formation of morpholine derivatives typically involves reactions with bifunctional nucleophiles or cyclization of appropriately substituted acyclic precursors. Further research would be needed to establish specific routes from this compound to morpholine scaffolds.

Benzoxazepine Scaffolds

The synthesis of benzoxazepine scaffolds from this compound is not directly detailed in the provided search snippets. However, azirines are versatile building blocks that can participate in cycloaddition reactions. For instance, reactions involving azirines and other cyclic systems can lead to the formation of fused or bridged heterocyclic structures. The construction of benzoxazepine systems typically involves ring expansion or cyclization strategies, which may be achievable through specific transformations of this compound or its derivatives, though specific examples are not provided.

Nucleophilic Additions and Substitutionsntu.edu.sgresearchgate.net

This compound, like other 2H-azirines, is susceptible to nucleophilic attack, which typically occurs at the C2 or C3 position, leading to ring opening. This reactivity makes it a valuable synthon for constructing more complex molecules. Lewis acids can activate the azirine ring, promoting nucleophilic additions and cycloaddition reactions.

Reaction with Carboxylic Acids and Amino Acidsntu.edu.sgresearchgate.net

The reaction of 2H-azirines with carboxylic acids has been investigated, leading to the formation of N-acylaziridine-2-carboxamide derivatives through a Joullié–Ugi three-component reaction catalyzed by ZnCl₂. These reactions can proceed with high yields and offer a route to functionalized aziridines.

The reaction of this compound with carboxylic acids and related species can lead to ring-opened products or N-acylaziridines. For example, reactions with activated carboxylic acid esters or anhydrides can yield oxazolines. When reacting with benzoic acid at elevated temperatures, the primarily formed aziridine intermediate can open to give benzamide derivatives.

While direct reactions with amino acids are not explicitly detailed, the general reactivity of azirines with nucleophiles suggests that amino acids could potentially react with this compound. Such reactions could involve nucleophilic attack by the amino or carboxyl group, leading to ring-opened products or more complex heterocyclic structures, depending on the reaction conditions and the specific amino acid used.

Table 2: Nucleophilic Additions of this compound with Carboxylic Acid Derivatives

| Reactant (this compound Derivative) | Nucleophile/Reagent | Reaction Type | Product Class | Yield Range | Notes | Citation |

| 2H-azirines | Carboxylic Acids | Joullié–Ugi reaction | N-Acylaziridine-2-carboxamides | Up to 82% | ZnCl₂ catalyzed | |

| 3-Phenyl-2H-azirine | Benzoic Acid | Nucleophilic addition/ring opening | Benzamide derivatives | Not specified | Reaction at 80°C | |

| 2H-azirines | Activated Carboxylic Acid Esters/Anhydrides | Nucleophilic addition | Oxazolines | 20-80% | Formation of 5-alkoxy-3-oxazolines |

Compound List:

this compound

2H-Imidazoles

3,5-Disubstituted Pyridazines

1,4-Diazepine Derivatives

Diazepinones

Morpholine Derivatives

Benzoxazepine Scaffolds

N-Acylaziridine-2-carboxamides

Oxazolines

Benzamide derivatives

Addition of Organolithium Reagents

The reaction of 2H-azirines with organolithium reagents represents a significant pathway for generating functionalized aziridines and other complex organic molecules. Research indicates that these additions can proceed with notable stereoselectivity, particularly when organolithium compounds are added to substituted 2H-azirines like 2,3-diphenyl-2H-azirine nih.gov. For instance, the addition of phenyllithium (PhLi) to 2,3-diphenyl-2H-azirine has been reported to yield 2,2,3-triphenylaziridine in 62% yield beilstein-journals.org. Furthermore, the addition of hexylithium (HexLi) or isopropyllithium (iBuLi) to 2,3-diphenyl-2H-azirine has demonstrated full diastereoselectivity, favoring products derived from attack on the less hindered face of the azirine ring, leading to yields of 52% and 45% respectively nih.govbeilstein-journals.org. These reactions are often facilitated by specific solvents, with toluene being an exception for compatibility with reactive alkali organometals in flow procedures nih.gov. The exploration of these reactions highlights the potential for controlled synthesis of valuable aziridine motifs nih.govbeilstein-journals.orgsmolecule.com.

Table 1: Reactions of 2,3-Diphenyl-2H-azirine with Organolithium Reagents

| Organolithium Reagent | Product | Yield | Diastereoselectivity | Reference |

| Phenyllithium (PhLi) | 2,2,3-Triphenylaziridine | 62% | Not specified | nih.govbeilstein-journals.org |

| Hexylithium (HexLi) | 3-Hexyl-2,2-diphenylaziridine | 52% | Full | nih.govbeilstein-journals.org |

| Isopropyllithium (iBuLi) | 3-Isopropyl-2,2-diphenylaziridine | 45% | Full | nih.govbeilstein-journals.org |

Reactions with Nitrogen Nucleophiles (e.g., Primary Amines, Amides, Heterocycles)

2H-Azirines are known to react with a variety of nitrogen nucleophiles, leading to diverse products through ring-opening and subsequent transformations. Reactions with primary amines, for example, can result in the formation of dihydro-pyrazinones, which may further oxidize to pyrazinones, particularly when azirines are monosubstituted at the C-2 position core.ac.uk. The mechanism often involves ring opening, re-cyclization, and loss of ethanol core.ac.uk. 3-Amino-2H-azirines, being stronger bases and more reactive nucleophiles than their 3-aryl counterparts, can react with NH-acidic heterocycles if their pKa values are below 8 nih.goviucr.org. For instance, reactions with 3,3-disubstituted azetidine-2,4-diones (malonimides) in 2-propanol at room temperature have been shown to yield 1,4-diazepine derivatives iucr.org. These reactions typically require activation of the azirine, often through protonation at the ring nitrogen, to facilitate the nucleophilic attack core.ac.ukiucr.org.

Table 2: Reactions of 2H-Azirines with Nitrogen Nucleophiles

| Nucleophile Type | Example Nucleophile | 2H-Azirine Substrate Example | Product Type | Key Transformation/Observation | Reference |

| Primary Amines | Primary amino compounds | 3-Amino-2H-azirines | Heterocycles (e.g., Imidazoles) | BF3 or ZnCl2 catalysis can lead to imidazole formation. | nih.gov |

| Primary Amines | α-Aminoesters | Simple azirines | Dihydropyrazinones, Pyrazinones | Ring opening, re-cyclization, and loss of ethanol; oxidation of dihydropyrazinones to pyrazinones. | core.ac.uk |

| NH-acidic Heterocycles | Malonimides | 3-Amino-2H-azirines | 1,4-Diazepine derivatives | Reaction in 2-propanol at room temperature; requires azirine activation by protonation. | iucr.org |

| Amides | Sodium amidates | 3-Amino-2H-azirines | Imidazoles | BF3 catalysis leads to 4,4-disubstituted 5-amino-4H-imidazoles. | nih.gov |

C-H Functionalization and Derivatization

The inherent reactivity of 2H-azirines also permits direct functionalization of C-H bonds, offering pathways to novel derivatives. While specific literature directly detailing C-H functionalization of this compound itself is limited in the provided search results, general studies on azirines highlight their potential in this area. Transition-metal-catalyzed C-H activation is a broad field that has seen significant advancements, enabling the formation of C-C bonds. For example, iridium-catalyzed C-H borylation has been employed for the functionalization of heteroarenes, though specific applications to azirines are not detailed here diva-portal.org. Other research has explored C-H amination and aziridination of various substrates, including natural products, where aziridination can occur at electron-deficient alkenes, sometimes leading to subsequent ring cleavage and rearrangement nih.gov. The potential for C-H functionalization in azirines suggests a route to create highly substituted and complex molecules through direct modification of existing C-H bonds.

Transformations leading to Amino Acids and Derivatives

3-Amino-2H-azirines, in particular, are recognized as valuable building blocks for the synthesis of chiral α,α-disubstituted α-amino acids nih.goviucr.org. The "azirine/oxazolone method" is a key strategy that utilizes these azirines for the selective introduction of amino acid residues researchgate.netresearchgate.net. For instance, 2-benzyl-2-methyl-2H-azirin-3-amines have been employed as synthons for α-methylphenylalanine ((αMe)Phe), enabling the preparation of enantiomerically pure forms of this amino acid researchgate.net. The azirine ring can be opened and rearranged to form oxazolones, which then serve as intermediates in peptide synthesis iucr.orgresearchgate.net. This methodology allows for the construction of complex peptide structures, including tetrapeptide amides containing α,α-disubstituted α-amino acids researchgate.netresearchgate.net. The versatility of azirines in this context underscores their importance in constructing peptide backbones and unnatural amino acids.

Table 3: 3-Amino-2H-azirines in Amino Acid Synthesis

| 3-Amino-2H-azirine Derivative Example | Target Amino Acid Derivative | Synthetic Method / Key Intermediate | Outcome / Application | Reference |

| 2-Benzyl-2-methyl-2H-azirin-3-amines | (S)- and (R)-(αMe)Phe | Azirine/oxazolone method | Synthesis of enantiomerically pure α-methylphenylalanine residues | researchgate.net |

| N,N-disubstituted 3-amino-2H-azirines | α,α-disubstituted α-amino acids | Azirine/oxazolone method | Building blocks for peptide synthesis, including cyclic depsipeptides | nih.goviucr.orgresearchgate.net |

Compound List:

this compound

2,3-Diphenyl-2H-azirine

2,2,3-Triphenylaziridine

3-Hexyl-2,2-diphenylaziridine

3-Isopropyl-2,2-diphenylaziridine

3-Amino-2H-azirines

2-Benzyl-2-methyl-2H-azirin-3-amines

α-Methylphenylalanine ((αMe)Phe)

Malonimides

1,4-Diazepine derivatives

Dihydropyrazinones

Pyrazinones

Imidazoles

4,4-disubstituted 5-amino-4H-imidazoles

Future Research Directions and Emerging Applications of 3-benzyl-2h-azirine Chemistry

Development of Novel Catalytic Systems for Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in pharmaceuticals and agrochemicals. 3-Benzyl-2H-azirine, with its inherent chirality potential upon reaction, is a prime candidate for developing novel catalytic systems for asymmetric synthesis uzh.chmdpi.comnih.govresearchgate.net. Future research is expected to focus on designing highly efficient and selective chiral catalysts, including Lewis acids and organocatalysts, that can mediate transformations of this compound with exceptional stereocontrol researchgate.netdiva-portal.orgchinesechemsoc.org. This includes exploring new chiral ligands for transition metal catalysis and developing cooperative catalytic systems that leverage multiple catalytic sites for enhanced reactivity and selectivity. The goal is to access complex chiral molecules, such as substituted amines and nitrogen-containing heterocycles, with high enantiomeric excess, thereby expanding the toolkit for synthesizing enantiopure drugs and fine chemicals acs.orgresearchgate.netnih.gov.

Table 1: Emerging Catalytic Strategies for this compound Transformations

| Reaction Type | Catalyst Class | Potential Outcome | Future Focus |

| Asymmetric Nucleophilic Addition | Chiral Lewis Acids | Enantiopure amines, chiral heterocycles | Development of highly selective and recyclable catalysts |

| Asymmetric Cycloaddition | Chiral Organocatalysts | Chiral nitrogen-containing polycyclic compounds | Fine-tuning catalyst structure for improved stereocontrol and substrate scope |

| Asymmetric Ring-Opening | Transition Metal Complexes (e.g., Pd) | Chiral amines with specific functionalization patterns | Design of catalysts for regioselective and stereospecific ring-opening reactions |

Exploration of Biological Applications and Drug Discovery

The inherent reactivity of the azirine ring, coupled with the presence of the benzyl substituent, suggests significant potential for this compound in biological applications and drug discovery researchgate.netnih.govnih.govnih.govchinesechemsoc.org. Future research will likely investigate the molecule's ability to interact with biological targets, such as enzymes and receptors, potentially acting as an enzyme inhibitor or a prodrug. The benzyl group can contribute to binding affinity through π-π stacking and hydrophobic interactions. Studies are anticipated to focus on synthesizing libraries of this compound derivatives to explore their activity against various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, its utility as a scaffold for designing novel pharmacophores and its role in bioconjugation strategies are areas ripe for exploration researchgate.netresearchgate.net.

Advanced Materials Science Applications

The unique structure and reactivity of this compound lend themselves to applications in advanced materials science. Future research could explore its incorporation into polymer backbones or side chains, potentially imparting novel thermal, mechanical, or optical properties. The strained ring system could be utilized in ring-opening polymerization or as a reactive cross-linking agent. Furthermore, its potential for surface modification, creating functional coatings or self-assembled monolayers, presents an exciting avenue. Research may also focus on developing stimuli-responsive materials where the azirine moiety can undergo controlled transformations in response to light, heat, or chemical triggers.

Green Chemistry Approaches and Sustainable Synthesis of Azirines

The principles of green chemistry are increasingly guiding synthetic endeavors, aiming to minimize environmental impact and enhance sustainability. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of this compound and related compounds acs.orgnih.govresearchgate.net. This includes exploring catalytic methods that utilize earth-abundant metals, biocatalysis, and continuous flow chemistry. The use of greener solvents, such as cyclopentyl methyl ether (CPME), and solvent-free conditions are also key areas for development beilstein-journals.orgnih.gov. The goal is to reduce waste generation, improve atom economy, and lower energy consumption throughout the synthesis process, aligning with the broader objectives of sustainable chemical manufacturing mdpi.comsemanticscholar.org.

Table 2: Green Chemistry Approaches for Azirine Synthesis

| Approach | Key Features | Benefits | Future Research Direction |

| Continuous Flow Chemistry | Microreactors, precise control over parameters, enhanced safety | Improved yield, reduced reaction times, better heat/mass transfer | Scalable synthesis of this compound and derivatives, integration with downstream processing |

| Catalysis (Metal/Organo) | Low catalyst loading, high selectivity, mild conditions | Reduced waste, higher atom economy, energy efficiency | Development of recyclable and highly active catalysts, earth-abundant metal catalysis |

| Greener Solvents | CPME, water, ionic liquids, solvent-free | Reduced toxicity, easier work-up, lower environmental impact | Exploration of novel bio-based or recyclable solvent systems |

| Biocatalysis | Enzymes as catalysts | High selectivity (stereo-, regio-, chemo-), mild conditions, renewable | Engineering enzymes for specific azirine transformations, expanding biocatalytic scope |

Computational Design and Prediction of Novel Azirine Reactivity

Computational chemistry plays a pivotal role in understanding reaction mechanisms and predicting novel reactivity patterns, thereby accelerating the discovery process. Future research will leverage advanced computational tools, such as Density Functional Theory (DFT) and quantum mechanical calculations, to elucidate the electronic structure and reaction pathways of this compound researchgate.netmdpi.comdiva-portal.orgresearchgate.net. These studies will aid in designing new synthetic transformations, predicting reaction outcomes, and optimizing reaction conditions. Machine learning and artificial intelligence approaches may also be employed to predict the reactivity of novel azirine derivatives and to accelerate the discovery of new catalytic systems and applications acs.org.

Table 3: Computational Approaches for Azirine Reactivity Prediction

| Computational Method | Property/Process Studied | Application in Azirine Chemistry | Future Outlook |

| DFT Calculations | Reaction mechanisms, transition states, activation energies | Predicting new reaction pathways, understanding selectivity | Rational design of catalysts, optimization of reaction conditions |

| QM/MM Methods | Enzyme-substrate interactions, catalytic cycles | Investigating biocatalytic transformations of azirines | Designing enzyme mimics, predicting biological activity |

| Molecular Dynamics | Conformational analysis, dynamic behavior | Understanding azirine stability and reactivity in different environments | Predicting material properties, simulating reactions in complex systems |

| Machine Learning | Predicting reactivity, identifying structure-activity relationships | Accelerating discovery of new azirine transformations and applications | High-throughput virtual screening, de novo design of molecules and catalysts |

Expansion of Heterocyclic Scaffold Diversity from Azirine Precursors

This compound serves as a valuable synthon for the construction of a wide array of heterocyclic systems, offering access to structural diversity that is crucial for chemical innovation. Future research will continue to explore novel ring-opening, cycloaddition, and rearrangement reactions of this compound to generate unprecedented heterocyclic scaffolds nih.govacs.orgresearchgate.netacs.orgorganic-chemistry.org. This includes investigating its reactivity with various nucleophiles, electrophiles, and other reactive intermediates to build complex molecular architectures. The development of cascade reactions and multicomponent reactions involving this compound will be particularly important for efficiently constructing diverse libraries of heterocycles with potential applications in medicinal chemistry, agrochemistry, and materials science.

Q & A

Q. What are the established synthetic routes for 3-Benzyl-2H-azirine, and how are intermediates purified?

this compound is typically synthesized via the thermolysis of trimethylhydrazonium iodide precursors. For example, sublimation at 500 °C under reduced pressure (0.005 mm Hg) followed by thick-layer chromatography with ether-hexane eluents yields purified products . Key steps include monitoring reaction progress via NMR (e.g., δ 7.32–8.52 ppm for aromatic protons) and IR spectroscopy (e.g., 1735 cm⁻¹ for carbonyl stretches) to confirm intermediate structures.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

- NMR : Aromatic protons appear at δ 7.32–8.52 ppm (CDCl₃, 100 MHz), while alkyl protons resonate at δ 2.16–2.68 ppm .

- IR : Diagnostic stretches include 2230 cm⁻¹ (C≡C) and 1735 cm⁻¹ (C=O) .

- MS : Molecular ion peaks (e.g., m/z 183 [M⁺]) and fragmentation patterns help confirm structural integrity .

- Elemental Analysis : Percent composition (e.g., C: 85.14%, H: 7.03%, N: 7.68%) validates purity .

Q. What safety precautions are recommended when handling azirine derivatives in the lab?

While specific data for this compound are limited, related azirines (e.g., 1H-azirine) require stringent controls:

- Use fume hoods to avoid inhalation of sublimed products .

- Wear nitrile gloves and eye protection, as azirines may react exothermically with acids or oxidizers .

Advanced Research Questions

Q. How do reaction conditions (thermolysis vs. photolysis) influence the products of this compound transformations?

- Thermolysis : At 500 °C, this compound undergoes ring expansion to form pyridines (e.g., 2,5-dimethyl-6-phenylpyridine in 34% yield) .

- Photolysis : In benzene, analogous azirines (e.g., 2-formyl-3-phenyl-2H-azirine) generate imidazoles (85% yield) under UV light, suggesting photolytic pathways favor heterocyclic rearrangements over pyrolysis .

- Methodological Insight : Use GC-MS or HPLC to track product distribution and validate outcomes against authentic samples .

Q. How can contradictory data on azirine thermolysis products be resolved?

Discrepancies in product profiles (e.g., pyridines vs. pyrazoles) may arise from substituent effects or reaction kinetics. For example:

Q. What role do substituents play in modulating the reactivity of this compound?

- Benzyl Groups : Enhance stability via resonance but may sterically hinder nucleophilic attacks.

- Halogens : Increase electrophilicity at the azirine ring, accelerating ring-opening reactions (e.g., with amines to form imidazoles) .

- Methodological Approach : Compare Hammett σ values of substituents with reaction rates to quantify electronic effects .

Q. How can computational chemistry predict the regioselectivity of azirine-derived reactions?

Density functional theory (DFT) calculations optimize transition states for ring-opening or expansion pathways. For example:

- Calculate activation energies for competing [2+2] cycloadditions vs. electrocyclic rearrangements.

- Validate computational predictions with experimental NMR shifts (e.g., ¹³C NMR for carbocation intermediates) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。